molecular formula C15H13ClN2O2 B5861033 N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide

N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide

Cat. No. B5861033
M. Wt: 288.73 g/mol
InChI Key: SUYFISPJARAHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide, also known as MCC-950, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MCC-950 has been found to inhibit the NLRP3 inflammasome, a protein complex that plays a crucial role in the body's immune response.

Mechanism of Action

N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide works by binding to the NLRP3 inflammasome and preventing its activation. This prevents the production of pro-inflammatory cytokines and the activation of immune cells, which can help to reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects:
N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide has been shown to have anti-tumor effects and to improve cognitive function in animal models of Alzheimer's disease. N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide has also been found to have a neuroprotective effect in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to the use of N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide in lab experiments. For example, it may not be effective in all types of inflammatory diseases, and its long-term safety and efficacy have not yet been fully established.

Future Directions

There are a number of future directions for research on N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide. One area of focus is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another area of interest is the development of new therapeutic applications for N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide, such as in the treatment of neurodegenerative diseases or cancer. Additionally, more research is needed to fully understand the long-term safety and efficacy of N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide in humans.

Synthesis Methods

N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoic acid with 3-chloro-4-methylbenzoyl chloride, followed by the addition of N,N-dimethylformamide and subsequent purification steps.

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as multiple sclerosis, rheumatoid arthritis, and Alzheimer's disease. Research has shown that N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide can inhibit the NLRP3 inflammasome, which is involved in the production of pro-inflammatory cytokines and the activation of immune cells.

properties

IUPAC Name

N-(4-carbamoylphenyl)-3-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-9-2-3-11(8-13(9)16)15(20)18-12-6-4-10(5-7-12)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYFISPJARAHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-3-chloro-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.